SGC3027N was developed by the Structural Genomics Consortium, an organization focused on drug discovery and development. The compound is synthesized through specific chemical processes that enhance its biological activity and efficacy against targeted diseases.
SGC3027N falls under the category of small molecule inhibitors, which are compounds designed to interfere with specific biological processes. This classification is crucial for its application in drug development, particularly in targeting proteins associated with various diseases.
The synthesis of SGC3027N involves several steps, typically starting from commercially available precursors. The methods used can vary, but they generally include:
The synthesis may involve:
SGC3027N participates in various chemical reactions that are relevant to its function as an inhibitor. Key reactions include:
The mechanism of action for SGC3027N involves its binding to specific protein targets, inhibiting their function. This inhibition can lead to downstream effects that may alter cellular pathways associated with disease processes.
SGC3027N has potential applications in:
SGC3027N represents a critical tool compound in contemporary epigenetic research, specifically designed to support mechanistic studies targeting protein arginine methyltransferase 7 (PRMT7). As the sole type III PRMT enzyme capable exclusively of monomethylarginine (MMA) generation, PRMT7 regulates diverse cellular processes including stress response, DNA repair, and immune modulation [2] [8]. The development of SGC3027N as a negative control counterpart to the potent PRMT7 inhibitor SGC3027 enables rigorous validation of PRMT7-specific phenotypes in experimental systems. This chemical probe system has significantly advanced our understanding of arginine methylation's biological significance while establishing new standards for selectivity validation in epigenetic drug discovery [6] [10].
SGC3027N (Molecular Weight: 595.159 g/mol; Molecular Formula: C~30~H~35~ClN~6~O~3~S) is characterized as a white to beige crystalline powder with high purity (>98% by HPLC) [1] [10]. Its structural complexity features a chlorinated biphenylmethylamine moiety linked to a modified adenosine scaffold through a thiobutyl chain, creating a stereochemically defined molecule with multiple chiral centers. The compound exhibits limited aqueous solubility but dissolves effectively in dimethyl sulfoxide (DMSO) at concentrations up to 2 mg/mL, forming clear solutions suitable for cellular assays [1].
Table 1: Physicochemical Profile of SGC3027N
Property | Specification |
---|---|
Systematic Name | 5′-S-[4-[N-3-(2,4,5-trimethyl-3,6-dioxo-cyclohexa-1,4-dienyl)-3-methylbutyryl-N-(4′-chloro-biphenyl-3-ylmethyl]amino]butyl]-2′,3′-O-(1-methylethylidene)-5′-thioadenosine |
Molecular Formula | C~30~H~35~ClN~6~O~3~S |
Molecular Weight | 595.159 g/mol |
Purity | ≥98% (HPLC) |
Appearance | White to beige powder |
Solubility | DMSO: 2 mg/mL, clear solution |
Storage Conditions | 2-8°C (solid); -80°C (solutions) |
SMILES String | ClC(C=C1)=CC=C1C2=CC(CN(C(CC(C)(C)C(C(C(C)=C3C)=O)=C(C)C3=O)=O)CCCCSC[C@H]4OC@@H[C@H]7[C@@H]4OC(C)(C)O7)=CC=C2 |
Structural comparisons with its active counterpart SGC3027 reveal that SGC3027N contains strategic modifications that disrupt optimal binding to PRMT7's catalytic pocket. While both compounds share the adenosine-mimetic core that competes with S-adenosylmethionine (SAM), SGC3027N features altered stereochemistry and substituent positioning that prevent key interactions with the hydrophobic pocket formed by Trp282, Phe146, and Tyr48 residues in PRMT7's active site [2]. These deliberate structural perturbations underlie its utility as a pharmacological control by diminishing target engagement while maintaining physicochemical similarity.
SGC3027N serves as an essential methodological control in methyltransferase research, specifically engineered to exhibit markedly reduced potency (IC~50~ = 14 ± 2 µM) against PRMT7 compared to its active analog SGC3027 (IC~50~ < 2.5 nM) [2] [10]. This 5,600-fold difference in inhibitory activity establishes SGC3027N as a stringent negative control for distinguishing target-specific effects from off-target phenomena in PRMT7 studies. The compound's validation spans multiple experimental contexts:
Selectivity Benchmarking: In comprehensive selectivity panels evaluating 35 methyltransferases, SGC3027N demonstrated minimal off-target activity compared to the potent PRMT7 inhibition by SGC3027, confirming its utility for establishing pharmacological specificity [2].
Cellular Mechanism Validation: When applied to cellular models including C2C12 myoblasts and HCT116 colon carcinoma cells, SGC3027N (at concentrations up to 10 µM) failed to reduce HSP70 monomethylation at R469—a established PRMT7 substrate site—unlike its active counterpart which suppressed methylation with an IC~50~ of 1.3 µM [9]. This differential response enables researchers to distinguish PRMT7-specific methylation events from nonspecific cellular responses.
Structural Confirmation Studies: Surface plasmon resonance (SPR) analyses confirmed significantly weaker binding kinetics for SGC3027N (K~D~ > 10 µM) compared to SGC3027 (K~D~ = 6.4 ± 1.2 nM) [2]. The absence of THW loop distortion observed in crystallographic studies with SGC3027 further validates its mechanism as an inactive structural analog.
Table 2: Functional Comparison of SGC3027N and SGC3027
Parameter | SGC3027N | SGC3027 |
---|---|---|
PRMT7 Inhibition (IC₅₀) | 14 ± 2 µM | < 2.5 nM |
Cellular Activity | No inhibition at 10 µM | IC₅₀ = 1.3 µM (HSP70 methylation) |
Binding Affinity (K~D~) | > 10 µM | 6.4 ± 1.2 nM |
Mechanism | No THW loop distortion | Displaces THW loop residues His313/Trp314 |
Selectivity | No activity against 35 methyltransferases tested | >30-fold selective against PRMT family |
This rigorous control function extends beyond basic target validation studies into complex phenotypic screening. For instance, in B16.F10 melanoma models investigating anti-tumor immunity, SGC3027N administration failed to replicate the enhanced immune cell infiltration and endogenous retroviral element expression observed with SGC3027 treatment, confirming these phenotypes as PRMT7-dependent effects [4].
SGC3027N has proven indispensable in elucidating PRMT7's multifaceted biological functions through rigorous target validation across diverse experimental contexts. Its application has revealed several fundamental aspects of PRMT7 biology and supported therapeutic exploration:
Stress Response Regulation: Through controlled studies pairing SGC3027 with SGC3027N, researchers established that PRMT7 specifically monomethylates HSP70 family proteins at R469 in an ATP-bound conformation-dependent manner [2]. This methylation event functions as a regulatory switch in cellular proteostasis, with SGC3027N-treated cells maintaining thermotolerance while SGC3027-treated cells showed significantly reduced survival under proteotoxic stress conditions including heat shock and proteasome inhibition [2] [8].
Immunomodulatory Functions: In melanoma immunotherapy research, CRISPR/Cas9-mediated PRMT7 knockout enhanced response to anti-CTLA4/anti-PD-1 combination therapy. The critical validation that SGC3027N treatment failed to replicate this effect confirmed PRMT7's role as an epigenetic immune checkpoint regulating endogenous retroviral element (ERV) expression via DNMT modulation [4]. Specifically, only active PRMT7 inhibition reduced repressive H4R3me2s marks at RIG-I and MDA5 promoters, triggering viral mimicry responses.
Radiotherapy Sensitization: Recent studies in non-small cell lung carcinoma demonstrated that PRMT7 inhibition radiosensitizes tumor cells through ATM kinase activation. The observation that SGC3027N failed to enhance radiation response provided essential confirmation that this effect specifically requires PRMT7 inhibition rather than representing off-target pharmacology [7]. This distinction has significant therapeutic implications for combination therapy development.
Neurodevelopmental Insights: Genetic studies identified PRMT7 as a schizophrenia risk gene at 16q22.1. Using SGC3027N as a negative control, researchers confirmed that pharmacological PRMT7 inhibition (but not SGC3027N treatment) reduced neural progenitor cell proliferation and enhanced neuronal differentiation in both 2D cultures and 3D cerebral organoids through H4R3me2s-mediated regulation of CDKN2A and SYP expression [5].
Table 3: Research Applications Validated Using SGC3027N
Research Context | Key PRMT7-Dependent Phenotype | Validation Using SGC3027N |
---|---|---|
Cellular Stress Response | Impaired thermotolerance & proteostasis maintenance | No effect on HSP70 methylation or stress tolerance |
Cancer Immunotherapy | Increased ERV expression & immune cell infiltration | No change in ERVs or tumor immune microenvironment |
Radiotherapy Sensitization | ATM activation & enhanced radiation response | No radiosensitization observed |
Neural Differentiation | Reduced NPC proliferation & enhanced differentiation | No effect on neural progenitor dynamics |
The compound's significance extends to methodological advancements in chemical biology. As emphasized in quantitative PRMT activity methodologies, "the careful selection of negative control compounds such as SGC3027N is essential for distinguishing target-specific methylation events from assay artifacts or off-target effects" [6]. This principle has been broadly adopted across epigenetic probe development, establishing new standards for pharmacological validation in chemical biology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0